molecular formula C10H12Li4N5O14P3 B12749516 Tetralithium guanosine triphosphate CAS No. 116912-60-8

Tetralithium guanosine triphosphate

Cat. No.: B12749516
CAS No.: 116912-60-8
M. Wt: 547.0 g/mol
InChI Key: GWNNTMMGWQMBFN-ZVQJTLEUSA-J
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Description

Tetralithium guanosine triphosphate is a compound that plays a significant role in various biochemical processes. It is a non-hydrolyzable analog of guanosine triphosphate, which is crucial for energy transfer within cells. This compound is particularly known for its ability to activate guanine-nucleotide-binding proteins, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetralithium guanosine triphosphate can be synthesized through a series of chemical reactions involving guanosine and triphosphate groups. The synthesis typically involves the protection of hydroxyl groups, phosphorylation, and subsequent deprotection steps. The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Tetralithium guanosine triphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different analogs with altered biochemical properties.

    Substitution: Substitution reactions involve the replacement of one functional group with another, which can modify the compound’s activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products: The major products formed from these reactions include various analogs of guanosine triphosphate, each with unique biochemical properties that can be utilized in different research applications.

Scientific Research Applications

Tetralithium guanosine triphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms of nucleotide interactions.

    Biology: The compound is employed in studies involving G-protein-coupled receptors, signal transduction pathways, and enzyme kinetics.

    Medicine: It is used in the development of drugs targeting G-protein-coupled receptors and other related pathways.

    Industry: The compound is utilized in the production of biochemical assays and diagnostic kits.

Mechanism of Action

Tetralithium guanosine triphosphate exerts its effects by activating guanine-nucleotide-binding proteins (G proteins). These proteins play a crucial role in signal transduction pathways, mediating the response of cells to various external stimuli. The compound binds to the G proteins, inducing a conformational change that activates downstream signaling pathways. This activation can lead to various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism.

Comparison with Similar Compounds

    Guanosine 5’-[γ-thio]triphosphate tetralithium salt: This compound is similar in structure and function, often used in similar research applications.

    Guanosine 5’-O-(3-thiotriphosphate) tetralithium salt: Another analog with comparable biochemical properties.

Uniqueness: Tetralithium guanosine triphosphate is unique due to its non-hydrolyzable nature, which makes it particularly useful in studies where stable activation of G proteins is required. Its ability to resist enzymatic degradation allows for prolonged experimental conditions, providing more reliable and consistent results.

Biological Activity

Tetralithium guanosine triphosphate (GTP|AS) is a synthetic analog of guanosine triphosphate (GTP), characterized by its resistance to hydrolysis and significant role in cellular signaling. This article explores its biological activity, synthesis, applications, and comparative analysis with other nucleotide analogs.

Chemical Structure and Properties

This compound has a molecular formula of C10H15N5O14P3Li4 and a molecular weight of approximately 522.19 g/mol for the free acid form. Its unique structure includes an imido group at the beta and gamma positions of the triphosphate chain, which contributes to its non-hydrolyzable nature under physiological conditions.

Biological Activity

The biological activity of this compound is primarily associated with its function as a G-protein activator . Key findings regarding its biological activity include:

  • Signal Transduction : GTP|AS activates various G-proteins, influencing cellular processes such as growth, differentiation, and apoptosis. This activation is crucial for understanding signal transduction pathways in cells.
  • Stabilization of Protein Conformations : The compound stabilizes certain protein conformations, aiding research into ribosomal function and translation initiation factors.
  • Insulin Secretion : It enhances insulin secretion from pancreatic beta-cells, indicating its potential role in metabolic regulation.
  • Exocytosis and Organelle Transport : GTP|AS has been shown to stimulate exocytosis processes and inhibit organelle transport along axonal microtubules, highlighting its involvement in cellular transport mechanisms .

Synthesis

This compound can be synthesized through several methods. A common approach involves the reaction of guanosine 5'-triphosphate with imidophosphate under controlled conditions to form the beta,gamma-imido derivative. This derivative is then treated with lithium salts to yield the tetralithium salt form. Careful control of pH and temperature during synthesis is essential for optimal yield and purity.

Comparative Analysis with Other Nucleotide Analogs

This compound shares structural similarities with various nucleotide analogs. The following table summarizes some notable comparisons:

Compound NameStructure/ModificationUnique Features
Guanosine 5'-triphosphateStandard nucleotideHydrolyzable; essential for energy transfer and signaling
Guanosine 5'-[gamma-thio]triphosphate tetralithium saltContains a thio group at gamma positionHydrolysis-resistant; used in studying G-protein signaling
Guanylyl imidodiphosphate (GMPPNP)Imido modification on beta,gamma positionsNon-hydrolyzable; used for studying GTPase activity
Guanosine 5'-[beta,gamma-imido]triphosphate sodium saltSodium salt formSimilar stability profile; used in similar biochemical assays

This compound's unique combination of structural modifications allows it to serve specific roles in biochemical research while maintaining stability against hydrolysis, setting it apart from other nucleotide analogs.

Case Studies

Several studies have demonstrated the effectiveness of this compound in various research contexts:

  • G-protein Activation Studies : Research has shown that GTP|AS effectively activates several types of G-proteins, leading to downstream effects on cellular functions such as growth and metabolism. These studies are critical for understanding how cells respond to external signals .
  • Ribosomal Function Investigation : Studies utilizing this compound have provided insights into ribosomal mechanics by facilitating the observation of elongation factors and initiation factors during protein synthesis.
  • Metabolic Regulation : Investigations into insulin secretion have highlighted the compound's role in metabolic pathways, demonstrating its potential therapeutic applications in diabetes management.

Properties

CAS No.

116912-60-8

Molecular Formula

C10H12Li4N5O14P3

Molecular Weight

547.0 g/mol

IUPAC Name

tetralithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O14P3.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

GWNNTMMGWQMBFN-ZVQJTLEUSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N

Origin of Product

United States

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